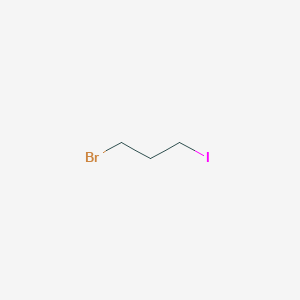

1-Bromo-3-iodopropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrI/c4-2-1-3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCHTIHSVATQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90498952 | |

| Record name | 1-Bromo-3-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22306-36-1 | |

| Record name | 1-Bromo-3-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-iodopropane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-iodopropane is a valuable bifunctional alkylating agent in organic synthesis, prized for the differential reactivity of its two halogen atoms. This property allows for sequential nucleophilic substitutions, making it a key building block in the construction of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and insights into its reactivity.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[3] It is insoluble in water but soluble in common organic solvents such as alcohols and ethers.[3] Due to its sensitivity to light, it should be stored in a dark, refrigerated environment. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆BrI | [1][3] |

| Molecular Weight | 248.89 g/mol | [1][3] |

| CAS Number | 22306-36-1 | [1] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Density | 2.261 ± 0.06 g/cm³ (Predicted) | [5] |

| Boiling Point | 46-47 °C at 1.1 Torr | [5] |

| Solubility | Insoluble in water; Soluble in alcohol and ether | [3] |

| Refractive Index | n20/D 1.597 (lit.) | |

| Storage Temperature | 2-8°C, protect from light | [4] |

Spectroscopic Data

Expected 1H NMR Spectrum: The proton NMR spectrum is expected to show three signals, all of which would be triplets due to coupling with adjacent methylene (B1212753) groups. The methylene group attached to the iodine atom (I-CH2-) would appear furthest downfield, followed by the methylene group attached to the bromine atom (Br-CH2-), and the central methylene group (-CH2-) would be the most upfield.

Expected 13C NMR Spectrum: The carbon NMR spectrum should exhibit three distinct signals for the three carbon atoms. The carbon bonded to iodine (C-I) is expected to have the lowest chemical shift (most upfield), while the carbon bonded to bromine (C-Br) will be further downfield. The central carbon atom will appear at an intermediate chemical shift.

Expected IR Spectrum: The infrared spectrum will be dominated by C-H stretching and bending vibrations. Key absorptions would include:

-

C-H stretching: around 2850-2960 cm-1.

-

CH2 scissoring: around 1465 cm-1.

-

C-Br stretching: in the range of 515-690 cm-1.

-

C-I stretching: typically in the range of 485-600 cm-1.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from 1,3-propanediol. The first step is the conversion of the diol to 1-bromo-3-propanol, followed by the iodination of the remaining hydroxyl group.[3] An alternative and more direct route is the Finkelstein reaction using 1,3-dibromopropane (B121459) and sodium iodide.

Protocol: Synthesis via Finkelstein Reaction of 1,3-Dibromopropane

This procedure utilizes the differential solubility of sodium halides in acetone (B3395972) to drive the reaction towards the desired product.

Materials:

-

1,3-dibromopropane

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.1 equivalents) in anhydrous acetone.

-

Add 1,3-dibromopropane (1.0 equivalent) to the solution.

-

Heat the mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by the precipitation of sodium bromide.

-

After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide.

-

Wash the filtrate with an equal volume of water in a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with a saturated solution of sodium thiosulfate (B1220275) to remove any residual iodine, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless to light yellow liquid.

Purification

The primary method for purifying this compound is fractional distillation, typically under reduced pressure to prevent decomposition at high temperatures.[6]

Protocol: Purification by Vacuum Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum source and gauge

-

Heating mantle

Procedure:

-

Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

-

Place the crude this compound in the round-bottom flask along with boiling chips or a magnetic stir bar.

-

Slowly apply vacuum to the system.

-

Begin heating the distillation flask gently.

-

Collect and discard the initial forerun, which may contain more volatile impurities.

-

Collect the main fraction at the expected boiling point and pressure (e.g., 46-47 °C at 1.1 Torr).[5]

-

Stop the distillation before the flask runs dry to avoid the concentration of potentially explosive peroxides.

Reactivity and Applications in Synthesis

The synthetic utility of this compound lies in the different reactivity of the carbon-iodine and carbon-bromine bonds. The C-I bond is weaker and iodide is a better leaving group than bromide, making the iodinated carbon more susceptible to nucleophilic attack.[2] This allows for selective, sequential substitution reactions.

Nucleophilic Substitution Reactions:

This compound readily undergoes SN2 reactions with a variety of nucleophiles.[7][8][9] By controlling the reaction conditions, it is possible to selectively substitute the iodine atom while leaving the bromine atom intact for subsequent transformations.

-

Reaction with Amines: Forms N-substituted propanamines, which can be further cyclized or functionalized.

-

Reaction with Cyanide: Leads to the formation of 4-bromobutanenitrile, extending the carbon chain by one atom.[9]

-

Reaction with Thiolates: Yields 3-bromopropyl thioethers.

-

Reaction with Alkoxides: Produces 3-bromopropyl ethers.

The general workflow for such a selective substitution is depicted below.

Role in Drug Development and Bioactive Molecule Synthesis

This compound serves as a versatile linker and building block in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][5] Its ability to introduce a three-carbon chain with two distinct points for functionalization is highly advantageous in constructing complex molecular scaffolds. For instance, it can be used to synthesize heterocyclic compounds, which are prevalent in many drug structures.[2] While direct involvement in a specific signaling pathway has not been documented, its role as a precursor to bioactive compounds is well-established.

The logical workflow for the incorporation of the propyl linker from this compound into a potential bioactive molecule is illustrated below.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It is also considered to be slightly toxic and irritating.[3] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Avoid contact with skin, eyes, and the respiratory tract.[3] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.

Conclusion

This compound is a highly useful and versatile reagent in organic synthesis. Its distinct chemical properties, particularly the differential reactivity of its carbon-halogen bonds, provide a powerful tool for the controlled, stepwise construction of complex molecules. This guide has summarized its key physical and chemical characteristics, provided detailed experimental protocols for its synthesis and purification, and highlighted its importance in the synthesis of bioactive compounds. For researchers and professionals in drug development, a thorough understanding of this compound's properties and reactivity is essential for its effective application in the laboratory.

References

- 1. This compound | C3H6BrI | CID 12454502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. (E)-1-bromo-3-iodoprop-1-ene | C3H4BrI | CID 12046677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 22306-36-1 [m.chemicalbook.com]

- 6. orgsyn.org [orgsyn.org]

- 7. scribd.com [scribd.com]

- 8. Show how you might use a nucleophilic substitution reaction of 1-bromopro.. [askfilo.com]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 1-Bromo-3-iodopropane

Authored by: Gemini AI

Publication Date: December 21, 2025

Abstract

This technical guide provides a comprehensive overview of 1-bromo-3-iodopropane, a valuable heterobifunctional alkylating agent in organic synthesis. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. Furthermore, it outlines a detailed experimental protocol for its synthesis and purification, along with the expected analytical data from various spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide also visualizes the synthetic workflow and its utility as a synthetic intermediate through logical diagrams, catering to researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a linear, three-carbon alkyl halide containing two different halogen atoms at its terminal positions. This structural feature makes it a highly useful building block in organic synthesis, allowing for selective reactions at either the bromo- or iodo-substituted carbon. The greater lability of the carbon-iodine bond compared to the carbon-bromine bond enables chemists to perform sequential nucleophilic substitutions, making it an ideal reagent for the synthesis of complex molecules, including pharmaceuticals and other specialty chemicals. This guide aims to provide a detailed technical resource on this compound for professionals in the chemical and pharmaceutical sciences.

IUPAC Name and Structure

The nomenclature and structural details of the compound are fundamental for its unambiguous identification.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₃H₆BrI[1]

-

Chemical Structure:

-

SMILES: C(CBr)CI[1]

-

InChI: InChI=1S/C3H6BrI/c4-2-1-3-5/h1-3H2[1]

-

InChIKey: ITCHTIHSVATQQI-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 248.89 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 46-47 °C at 1.1 Torr | [2] |

| Density | 2.261 ± 0.06 g/cm³ (predicted) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol and ether. | [3] |

| CAS Number | 22306-36-1 | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from 1,3-propanediol (B51772).[3] The first step is the conversion of one of the hydroxyl groups to a bromide, followed by the conversion of the remaining hydroxyl group to an iodide.

Reaction Scheme:

HO-CH₂-CH₂-CH₂-OH → Br-CH₂-CH₂-CH₂-OH → Br-CH₂-CH₂-CH₂-I

Materials and Equipment:

-

1,3-Propanediol

-

Hydrobromic acid (48%)

-

Sulfuric acid (concentrated)

-

Iodine

-

Red phosphorus

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Detailed Procedure:

-

Step 1: Synthesis of 3-Bromo-1-propanol

-

In a round-bottom flask equipped with a reflux condenser, combine 1,3-propanediol and an excess of 48% hydrobromic acid.

-

Slowly add concentrated sulfuric acid as a catalyst while cooling the flask in an ice bath.

-

Heat the mixture to reflux for several hours to ensure the complete conversion of one of the hydroxyl groups.

-

After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 3-bromo-1-propanol.

-

-

Step 2: Synthesis of this compound

-

In a round-bottom flask, place the crude 3-bromo-1-propanol.

-

Add red phosphorus, followed by the slow addition of iodine flakes while stirring.

-

Gently heat the reaction mixture to initiate the conversion of the remaining hydroxyl group to an iodide.

-

After the reaction is complete, cool the mixture and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (B1220275) (to remove unreacted iodine), and brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purification

The crude this compound can be purified by fractional distillation under reduced pressure to yield a pure, colorless liquid.

Procedure:

-

Assemble a fractional distillation apparatus.

-

Place the crude product in the distilling flask with boiling chips.

-

Apply a vacuum and gently heat the flask.

-

Collect the fraction that distills at the appropriate boiling point (46-47 °C at 1.1 Torr).[2]

Analytical and Spectroscopic Data

The identity and purity of this compound are confirmed through various spectroscopic techniques. The expected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals, each corresponding to one of the methylene (B1212753) groups. The signals for the protons on the carbons attached to the halogens will be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum will display three signals, one for each of the three unique carbon atoms in the propane (B168953) chain.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~3.5 (t) | Br-CH ₂- |

| ~2.3 (quintet) | -CH₂-CH ₂-CH₂- |

| ~3.3 (t) | I-CH ₂- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by C-H stretching and bending vibrations. The C-Br and C-I stretching frequencies will appear in the fingerprint region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching | 2850-3000 |

| C-H bending | 1400-1470 |

| C-Br stretching | 550-750 |

| C-I stretching | 500-600 |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br), the molecular ion peak and any bromine-containing fragments will appear as a pair of peaks of nearly equal intensity, separated by two m/z units.

| Ion (m/z) | Identity |

| 248, 250 | [M]⁺ |

| 169 | [M-Br]⁺ |

| 121 | [M-I]⁺ |

| 41 | [C₃H₅]⁺ |

Visualizations

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: A flowchart of the synthesis and purification of this compound.

Utility in Organic Synthesis

This compound is a versatile reagent for introducing a three-carbon chain with two different reactive handles.

Caption: Sequential nucleophilic substitution using this compound.

Conclusion

This compound is a key synthetic intermediate with well-defined properties and reactivity. This guide has provided a detailed overview of its nomenclature, structure, and physicochemical characteristics. The outlined experimental protocols for its synthesis and purification, along with the expected analytical data, offer a practical resource for laboratory work. The visualized workflows further illustrate its preparation and synthetic utility, making this document a valuable reference for professionals in organic chemistry and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Bromo-3-iodopropane (CAS: 22306-36-1)

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional reagent crucial in advanced organic synthesis. It covers its physicochemical properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and development.

Introduction

This compound (CAS No. 22306-36-1) is a valuable halogenated aliphatic hydrocarbon used as a synthetic building block.[1][2] Its structure, featuring both a bromine and an iodine atom on a propane (B168953) chain, offers differential reactivity that is highly advantageous for the controlled, sequential introduction of functionalities into complex molecules.[3] The carbon-iodine bond is typically more labile than the carbon-bromine bond, allowing for selective nucleophilic substitution reactions. This property makes it a cornerstone reagent in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, dyes, and other fine chemicals.[1][2][3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. It is a colorless liquid with a characteristic sweet or pungent odor.[1][4] It is insoluble in water but soluble in common organic solvents like alcohol and ether.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 22306-36-1 | [2][5][6][7] |

| Molecular Formula | C₃H₆BrI | [1][5][6] |

| Molecular Weight | 248.89 g/mol | [5][6][7][8] |

| IUPAC Name | This compound | [5][6][9] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 46-47 °C @ 1.1 Torr | [8][9] |

| Density | 2.261 g/cm³ | [8][9] |

| Solubility | Insoluble in water; Soluble in alcohol, ether | [1] |

| Purity | ≥98% (Typical) | [2][5] |

| Storage Conditions | Keep in a dark, dry, cool, well-ventilated place | [4][5][10] |

Synthesis and Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves a two-step conversion from 1,3-propanediol.[1] The first step is the formation of the intermediate 1-bromo-3-propanol, followed by a halogen exchange (iodination) reaction.

Experimental Protocol: Synthesis from 1,3-Propanediol [1]

-

Step 1: Synthesis of 1-Bromo-3-propanol

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-propanediol.

-

Slowly add an excess of concentrated hydrobromic acid (HBr) along with a catalytic amount of a strong acid like sulfuric acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, cool the mixture to room temperature and perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield crude 1-bromo-3-propanol.

-

Purify the crude product by vacuum distillation.

-

-

Step 2: Synthesis of this compound

-

In a flask protected from light, dissolve the purified 1-bromo-3-propanol in an appropriate solvent.

-

Add an iodinating agent. A common method is the use of iodine in the presence of red phosphorus, which forms phosphorus triiodide in situ.

-

Gently heat the mixture to initiate the reaction, then maintain at a controlled temperature until the conversion is complete (monitor by TLC or GC).

-

Upon completion, cool the reaction and quench any remaining iodine with a sodium thiosulfate (B1220275) solution.

-

Extract the product into an organic solvent, wash the organic phase as described in Step 1, dry, and concentrate.

-

The final product, this compound, is purified by vacuum distillation. Store the product in a dark container, often with a copper stabilizer, under an inert atmosphere.[9]

-

Chemical Reactivity and Applications

This compound is a bifunctional alkylating agent primarily used in nucleophilic substitution reactions.[11] Its utility stems from the differential reactivity of the C-I and C-Br bonds, which enables selective and sequential modifications.

Applications in Drug Development and Organic Synthesis

-

Pharmaceutical Synthesis : This reagent is crucial for constructing complex molecular architectures found in modern drugs.[3] It is used to introduce three-carbon linkers or to build heterocyclic systems in active pharmaceutical ingredients (APIs), including anti-cancer and neurological agents.[3]

-

Agrochemicals : It serves as an intermediate in the synthesis of advanced pesticides and herbicides.[2]

-

Fine Chemicals : It is also employed in the manufacturing of dyes and pigments.[2]

Experimental Protocol: General Nucleophilic Substitution

This protocol describes a typical procedure for the reaction of this compound with a generic nucleophile (Nu⁻).

-

In an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chosen nucleophile (e.g., sodium salt of a phenol, an amine, or a thiol) in a suitable polar aprotic solvent (e.g., DMF, Acetone, or Acetonitrile).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of this compound via syringe. For selective reaction at the iodine-bearing carbon, approximately one equivalent is used.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. The Finkelstein reaction, where an alkyl halide is converted to another, is a classic example of this type of transformation.[12]

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product using column chromatography on silica (B1680970) gel to isolate the mono-substituted product. The resulting bromo-alkane can then be subjected to a second nucleophilic substitution, often under more forcing conditions, to achieve bifunctionalization.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description | Reference(s) |

| Physical Hazard | H226 | Flammable liquid and vapor | [6][10] |

| Health Hazard | H302 | Harmful if swallowed | [4][5] |

| H315 | Causes skin irritation | [5] | |

| H319 | Causes serious eye irritation | [5] | |

| H341 | Suspected of causing genetic defects | [4][5] | |

| H370/H373 | Causes/May cause damage to organs | [5] | |

| Environmental Hazard | H411 | Toxic to aquatic life with long lasting effects | [4][5] |

Mandatory Safety Workflow

-

Handling : Always use this chemical inside a certified chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][10] Keep away from heat, sparks, open flames, and other ignition sources.[4][10] Avoid contact with skin and eyes and prevent inhalation of vapors.[1][4]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from light.[4][5][10] It should be stored in a locked cabinet or facility.[4]

-

First Aid : In case of skin contact, immediately wash with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[4][10] If swallowed, rinse the mouth and seek immediate medical attention.[4][10]

Conclusion

This compound is a highly effective and versatile reagent for synthetic chemists. Its distinct physicochemical properties and, most notably, the differential reactivity of its two carbon-halogen bonds, provide a powerful tool for the strategic construction of complex organic molecules. While its utility is significant, the hazardous nature of the compound necessitates strict adherence to safety and handling protocols. This guide provides the core technical information required for its safe and effective use in a research and development setting.

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound | 22306-36-1 [sigmaaldrich.com]

- 6. This compound | C3H6BrI | CID 12454502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 22306-36-1 [m.chemicalbook.com]

- 8. This compound CAS#: 22306-36-1 [m.chemicalbook.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. echemi.com [echemi.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. quora.com [quora.com]

Synthesis of 1-Bromo-3-iodopropane from 1,3-propanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-bromo-3-iodopropane, a valuable bifunctional building block in organic synthesis, starting from the readily available 1,3-propanediol (B51772). This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to aid researchers in the successful preparation of this versatile reagent.

Overview of the Synthetic Strategy

The conversion of 1,3-propanediol to this compound is typically achieved through a two-step synthetic sequence. The initial step involves the selective monobromination of 1,3-propanediol to yield the intermediate, 1-bromo-3-propanol.[1] Subsequently, the hydroxyl group of 1-bromo-3-propanol is converted to an iodide to afford the final product, this compound. This stepwise approach allows for a controlled synthesis and purification of the target molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from 1,3-propanediol, based on established methodologies.

| Step | Reaction | Reactants | Reagents/Solvents | Reaction Conditions | Product | Yield (%) |

| 1 | Monobromination | 1,3-Propanediol | Hydrobromic acid (HBr), Glacial Acetic Acid | Room temperature | 3-Bromo-1-propanol (via acetate (B1210297) intermediate) | ~95 |

| 2 | Iodination (Appel Reaction) | 1-Bromo-3-propanol | Triphenylphosphine (B44618) (PPh₃), Iodine (I₂), Imidazole (B134444) | 0 °C to Room Temperature | This compound | Good to Excellent (exact yield dependent on specific conditions) |

| 2 | Iodination (Finkelstein Reaction) | 1-Bromo-3-propanol | Sodium Iodide (NaI), Acetone (B3395972) | Reflux | This compound | Good to Excellent (exact yield dependent on specific conditions) |

Experimental Protocols

Step 1: Synthesis of 1-Bromo-3-propanol from 1,3-Propanediol

This procedure involves the formation of a 3-bromo-1-acetoxypropane intermediate, followed by deacetylation.

Materials:

-

1,3-Propanediol

-

Glacial Acetic Acid

-

Dry Hydrogen Bromide (HBr) gas

-

Diethyl ether

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Strong acidic cation exchange resin

Procedure:

-

Acetoxylation and Bromination: In a flask equipped with a gas inlet and stirrer, dissolve 1,3-propanediol in glacial acetic acid at room temperature. Bubble dry HBr gas through the solution with stirring. The reaction is complete when the solution turns a deep red color.

-

Work-up and Extraction: Add water to the reaction mixture and extract the product with diethyl ether. Wash the combined organic layers successively with water, saturated sodium carbonate solution, and again with water.

-

Purification of Intermediate: Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude 3-bromo-1-acetoxypropane can be purified by vacuum distillation.

-

Deacetylation: Dissolve the purified 3-bromo-1-acetoxypropane in methanol and add a strong acidic cation exchange resin. Heat the mixture at reflux for approximately 16 hours.

-

Final Purification: Cool the mixture, filter to remove the resin, and wash the resin with methanol. Combine the filtrate and washings, and remove the solvent under reduced pressure. The final product, 1-bromo-3-propanol, is obtained as a colorless liquid after vacuum distillation.

Step 2: Synthesis of this compound from 1-Bromo-3-propanol

Two effective methods for this conversion are the Appel reaction and the Finkelstein reaction.

Materials:

-

1-Bromo-3-propanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Saturated Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 1-bromo-3-propanol and triphenylphosphine in dichloromethane and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, prepare a solution of iodine and imidazole in dichloromethane. Add this solution dropwise to the cooled alcohol solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Filter the reaction mixture to remove the triphenylphosphine oxide byproduct. Wash the filtrate successively with a saturated solution of sodium thiosulfate (to quench excess iodine), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography.

Materials:

-

1-Bromo-3-propanol

-

Sodium Iodide (NaI)

-

Acetone

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-bromo-3-propanol and a molar excess of sodium iodide in dry acetone.

-

Reaction: Heat the mixture to reflux. The reaction is driven to completion by the precipitation of sodium bromide, which is insoluble in acetone.[2] Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Purification: Evaporate the acetone from the filtrate under reduced pressure. The residue can be taken up in a suitable organic solvent (e.g., diethyl ether), washed with water to remove any remaining sodium iodide, and dried over an anhydrous drying agent. Further purification can be achieved by distillation or column chromatography.

Visualizations

Synthetic Pathway

Caption: Overall synthetic route from 1,3-propanediol.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Safety Considerations

-

This compound is an alkyl halide and should be handled with care as it is considered slightly toxic and irritating.[1]

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Hydrobromic acid is corrosive and should be handled with extreme caution.

-

Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound from 1,3-propanediol. By following the outlined experimental protocols and adhering to the safety precautions, researchers can reliably prepare this important bifunctional molecule for a wide range of applications in organic synthesis and drug discovery. The provided quantitative data and visual diagrams offer a clear and concise overview of the entire process, facilitating successful implementation in the laboratory.

References

Physical properties of 1-Bromo-3-iodopropane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1-Bromo-3-iodopropane, specifically its boiling point and density. This document outlines the experimentally determined values for these properties and provides detailed protocols for their measurement, catering to the needs of researchers and professionals in the fields of chemistry and drug development.

Core Physical Properties

This compound is a haloalkane compound with the chemical formula C₃H₆BrI. Accurate knowledge of its physical properties is essential for its application in chemical synthesis and various research and development endeavors.

Data Presentation

The experimentally determined and predicted physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Boiling Point | 46-47 °C | at 1.1 Torr[1] |

| Density | 2.261 ± 0.06 g/cm³ | Predicted |

Experimental Protocols

Detailed methodologies for the determination of the boiling point under reduced pressure and the density of liquid compounds are provided below. These protocols are standard laboratory procedures that can be adapted for the specific analysis of this compound.

Boiling Point Determination under Reduced Pressure (Vacuum Distillation)

The reported boiling point of this compound was determined under reduced pressure. Vacuum distillation is the standard technique for determining the boiling point of compounds that may decompose at their atmospheric boiling point or for purification purposes.[2]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] By reducing the external pressure, the boiling point is lowered.[3]

Apparatus:

-

Round-bottom flask

-

Claisen adapter

-

Thermometer and thermometer adapter

-

Condenser

-

Receiving flask

-

Vacuum source (e.g., vacuum pump)

-

Manometer

-

Heating mantle

-

Stir bar or boiling chips

Procedure:

-

Place the this compound sample into the round-bottom flask along with a stir bar or boiling chips to ensure smooth boiling.

-

Assemble the vacuum distillation apparatus. Ensure all ground glass joints are properly sealed, using vacuum grease if necessary.

-

Insert the thermometer so that the top of the bulb is level with the side arm of the Claisen adapter leading to the condenser.

-

Connect the apparatus to the vacuum source and the manometer.

-

Slowly evacuate the system to the desired pressure (e.g., 1.1 Torr).

-

Once the pressure is stable, begin heating the sample gently using the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses. The boiling point is the temperature at which the vapor and liquid are in equilibrium, and a steady stream of condensate is observed.

-

Record the temperature and the corresponding pressure.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.[4][5]

Principle: Density is defined as the mass of a substance per unit volume. The pycnometer method involves accurately measuring the mass of the liquid contained within a known volume.

Apparatus:

-

Pycnometer (of a known volume)

-

Analytical balance

-

Thermometer

-

Constant temperature bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Accurately weigh the empty, dry pycnometer on an analytical balance.

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature bath to bring the liquid to the desired temperature.

-

Carefully remove any excess liquid that may have expanded.

-

Dry the outside of the pycnometer and weigh it again.

-

The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Visualizations

The following diagrams illustrate the experimental workflows for determining the boiling point and density of this compound.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-3-iodopropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-3-iodopropane in various organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on a predicted solubility profile based on the principle of "like dissolves like" and the known properties of structurally similar compounds. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to enable researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₃H₆BrI | [1][2] |

| Molar Mass | 248.89 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][2] |

| Density | Approximately 2.261 g/cm³ | [3] |

| Boiling Point | 46-47 °C at 1.1 Torr | [3] |

| Water Solubility | Insoluble | [1][2] |

Predicted Solubility Profile

Based on its chemical structure—a propyl chain with two different halogen substituents—this compound is a relatively nonpolar molecule. The principle of "like dissolves like" suggests that it will be most soluble in solvents of similar polarity. The following table provides a predicted solubility profile in a range of common organic solvents. It is important to note that these are qualitative predictions, and experimental verification is recommended for precise applications.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | Both solute and solvents are non-polar, leading to favorable van der Waals interactions. |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Miscible | Similar non-polar characteristics and potential for favorable π-stacking interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Highly Soluble / Miscible | Ethers have low polarity and can effectively solvate the alkyl halide. |

| Halogenated | Dichloromethane, Chloroform | Highly Soluble / Miscible | Structural similarities and comparable polarities between the solute and solvents promote miscibility. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | The carbonyl group introduces some polarity, but the alkyl groups of the ketones allow for good interaction with the non-polar part of this compound. |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | While alcohols are polar, the alkyl portion of the solvent can interact with the solute. Solubility is expected to increase with the alkyl chain length of the alcohol. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Moderately Soluble | These are highly polar solvents, and a polarity mismatch with the relatively non-polar solute may limit solubility. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and widely accepted technique.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker or orbital shaker with temperature control

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Calibrated positive displacement pipettes or microsyringes

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Volumetric flasks and appropriate glassware for standard preparation.

-

Syringe filters (chemically compatible, e.g., PTFE).

Procedure

-

Preparation of Saturated Solution:

-

Add a known volume of the selected organic solvent to a series of vials.

-

To each vial, add an excess amount of this compound. An excess is confirmed by the presence of a distinct, undissolved phase of the solute after equilibration.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired experimental temperature.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The time required may need to be determined empirically.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to rest in the temperature-controlled environment for a period (e.g., 2-4 hours) to allow for the separation of the undissolved solute.

-

Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any microscopic, undissolved droplets.

-

-

Quantification of Solute:

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that ensures solvent removal without loss of the less volatile solute.

-

Once the solvent is completely removed, re-weigh the vial containing the dry this compound residue.

-

-

Chromatographic Analysis (GC or HPLC):

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Generate a calibration curve by analyzing the standard solutions.

-

Accurately dilute a known volume or mass of the filtered saturated solution.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

-

Data Calculation

-

For Gravimetric Analysis:

-

Mass of solute = (Weight of vial with dry residue) - (Weight of empty vial)

-

Mass of solvent = (Weight of vial with saturated solution) - (Weight of vial with dry residue)

-

Solubility can be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or mol/L.

-

-

For Chromatographic Analysis:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the relationship between solvent polarity and the predicted solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Relationship between solvent polarity and predicted solubility.

References

Stability and Storage of 1-Bromo-3-iodopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-iodopropane is a valuable bifunctional alkylating agent utilized in a variety of organic syntheses, particularly in the construction of complex molecules within the pharmaceutical and materials science sectors. Its utility is derived from the differential reactivity of the carbon-bromine and carbon-iodine bonds. However, the inherent reactivity of this haloalkane necessitates a thorough understanding of its stability and the implementation of appropriate storage and handling protocols to ensure its integrity and prevent degradation. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available data and chemical principles.

Chemical Properties and Inherent Instability

This compound is a colorless to light yellow liquid.[1] The presence of two different halogen atoms on the propane (B168953) chain makes it susceptible to degradation, primarily through the cleavage of the carbon-halogen bonds. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making it the more likely site for initial degradation.

Recommended Storage Conditions

To maintain the quality and shelf life of this compound, adherence to specific storage conditions is critical. The consensus from various suppliers is to store the compound under the following conditions:

-

Temperature: Cool temperatures are recommended, with some suppliers specifying refrigeration at 2-8°C.[2][3] Room temperature storage is also cited, provided other conditions are met.

-

Light: The compound should be protected from light.[2][3] Amber glass vials or storage in a dark location is essential to prevent photodegradation.

-

Atmosphere: Containers should be tightly sealed and stored under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and oxidation.

-

Stabilization: Some commercial preparations of this compound are supplied with a stabilizer, such as copper, to inhibit decomposition.[3]

Summary of Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C or cool, dry place | To minimize thermal decomposition. |

| Light Exposure | Keep in a dark place (e.g., amber vial) | To prevent photodissociation of C-I and C-Br bonds. |

| Atmosphere | Tightly sealed under an inert gas (e.g., N₂, Ar) | To prevent hydrolysis and oxidation. |

| Container | Tightly sealed, appropriate material | To prevent ingress of moisture and air. |

| Additives | Use of stabilizers (e.g., copper) | To inhibit free-radical mediated decomposition. |

Factors Affecting Stability and Potential Degradation Pathways

The stability of this compound is influenced by several external factors, which can initiate its decomposition. The primary degradation pathways are believed to be homolytic bond cleavage and nucleophilic substitution/hydrolysis.

Logical Diagram of Stability Factors

Caption: Factors leading to the degradation of this compound.

Experimental Protocols for Stability Assessment

Hypothetical Experimental Workflow for Stability Testing

Caption: A general workflow for conducting a stability study on this compound.

Detailed Methodologies

1. Sample Preparation:

-

A freshly opened, high-purity batch of this compound should be used.

-

Aliquots of the compound are to be placed in amber glass vials with Teflon-lined screw caps.

-

A matrix of storage conditions should be established, including:

-

Temperature: 2-8°C, 25°C, and an elevated temperature (e.g., 40°C).

-

Light: Vials stored in the dark versus those exposed to a controlled light source (e.g., a photostability chamber).

-

Headspace: Vials purged with an inert gas (nitrogen or argon) versus those with a normal air headspace.

-

2. Analytical Method - Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A suitable capillary column for halogenated compounds (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient program to separate the parent compound from potential degradation products.

-

Injection: A small, precise volume of the sample, diluted in a suitable solvent (e.g., dichloromethane), is injected.

-

Detection: Mass spectrometry in full scan mode to identify unknown degradation products and in selected ion monitoring (SIM) mode for accurate quantification of the parent compound.

3. Data Analysis:

-

The peak area of the this compound is recorded at each time point for each storage condition.

-

The percentage of the parent compound remaining is calculated relative to the initial time point.

-

Mass spectra of any new peaks are analyzed to identify potential degradation products.

-

The degradation rate under each condition can be determined to establish a shelf-life.

Incompatible Materials

To prevent accelerated degradation and potentially hazardous reactions, this compound should not be stored in contact with the following:

-

Strong oxidizing agents: Can lead to vigorous, potentially explosive reactions.[4]

-

Strong bases: Can promote elimination reactions (dehydrohalogenation).

-

Metals: Certain metals, such as powdered aluminum, magnesium, and zinc, can react with haloalkanes.[4] It is also advisable to avoid contact with brass and steel.[4]

Conclusion

The stability of this compound is a critical consideration for its effective use in research and development. While quantitative stability data is sparse, a clear understanding of the factors that promote its degradation allows for the implementation of robust storage and handling procedures. By storing the compound in a cool, dark, and dry environment, under an inert atmosphere, and away from incompatible materials, its chemical integrity can be preserved. For critical applications, it is recommended that users perform their own stability assessments under conditions that mimic their intended use.

References

An In-depth Technical Guide to the Safety of 1-Bromo-3-iodopropane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for 1-Bromo-3-iodopropane (CAS No: 22306-36-1), a bifunctional organohalide commonly utilized as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. The following sections detail its chemical and physical properties, hazard classifications, toxicological data, and essential protocols for safe handling, storage, and emergency response.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a strong, pungent odor.[1][2] It is insoluble in water but soluble in organic solvents like alcohol and ether.[1] A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆BrI | [1][3][4] |

| Molecular Weight | 248.89 g/mol | [3][4] |

| CAS Number | 22306-36-1 | [3][4][5] |

| Boiling Point | 46-47 °C @ 1.1 Torr | [2][4] |

| Density (Predicted) | 2.261 ± 0.06 g/cm³ | [2][4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) classification for this compound indicates it is a flammable liquid.[3][5] However, data from some suppliers suggest a broader range of hazards. Both classifications are presented for a comprehensive risk assessment.

2.1 Consensus GHS Classification

| Classification | Code | Description |

| Flammable Liquids | Category 3 | Flammable liquid and vapor |

| Signal Word | Warning | |

| Pictogram | 🔥 | |

| Hazard Statement | H226 | Flammable liquid and vapour.[2][3][5] |

2.2 Extended GHS Classification (Supplier-Specific)

Some suppliers provide a more extensive hazard profile, which may be based on internal data or structural analogies.

| Classification | Code | Description |

| Flammable Liquids | Category 2/3 | Highly flammable liquid and vapour |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation |

| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects |

| Specific Target Organ Toxicity (Single) | Category 1 | Causes damage to organs |

| Specific Target Organ Toxicity (Repeated) | Category 2 | May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment | Chronic 2 | Toxic to aquatic life with long lasting effects |

| Signal Word | Danger | |

| Pictograms | 🔥, 💀, ❤️, 환경 | |

| Hazard Statements | H225/H226, H302, H315, H319, H341, H370, H373, H411 | [6] |

2.3 Precautionary Statements (P-Statements)

A summary of precautionary measures is provided below, corresponding to the consensus H226 classification.

| Type | Code | Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5] |

| P233 | Keep container tightly closed.[5] | |

| P240 | Ground and bond container and receiving equipment.[5] | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[5] | |

| P242 | Use non-sparking tools.[5] | |

| P243 | Take action to prevent static discharges.[5] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | |

| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5] |

| P370+P378 | In case of fire: Use appropriate media to extinguish.[5] | |

| Storage | P403+P235 | Store in a well-ventilated place. Keep cool.[5] |

| Disposal | P501 | Dispose of contents/container in accordance with local regulations.[5] |

Toxicological Information

| Substance | Test | Route | Species | Result | Source(s) |

| 1-Bromo-3-chloropropane (B140262) | LD₅₀ | Oral | Rat | 930 mg/kg | [7] |

| 1-Bromo-3-chloropropane | LC₅₀ (4h) | Inhalation | Rat | 5668 mg/m³ | [7] |

| 1-Bromopropane | LC₅₀ (4h) | Inhalation | Rat | 14,374 ppm | [8] |

Note: The data above is for structurally related compounds and should be used for estimation purposes only. All handling procedures should assume the compound is hazardous.

Safe Handling and Emergency Protocols

4.1 Personal Protective Equipment (PPE) and Handling

Proper handling is critical to minimize exposure. Always work in a well-ventilated area, preferably within a certified chemical fume hood.[5] Avoid all personal contact, including inhalation of vapors.[7][9]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[10]

-

Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[10]

The logical workflow for safely handling this chemical is depicted below.

Caption: Workflow for Safe Handling of this compound.

4.2 Storage, Spill, and Fire Response

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[5][10] Protect from light and keep in a dark place.[2] Incompatible materials include strong oxidizing agents, strong bases, and some metals.[7][10]

-

Spill Response: Evacuate personnel to a safe area.[5] Remove all sources of ignition.[10] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a labeled container for disposal.[9] Use non-sparking tools during cleanup.[9]

-

Fire Response: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[9] Vapors are flammable and may form explosive mixtures with air.[10]

4.3 First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[5]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Experimental Workflow Considerations

While specific experimental protocols for safety testing were not available, a generalized workflow for a typical synthetic reaction involving this compound is presented below. This diagram highlights critical safety checkpoints that must be integrated into any experimental plan.

Caption: General Experimental Workflow with Safety Checkpoints.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 22306-36-1 [m.chemicalbook.com]

- 3. This compound | C3H6BrI | CID 12454502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 22306-36-1 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 22306-36-1|this compound|BLD Pharm [bldpharm.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. HEALTH EFFECTS - Toxicological Profile for 1-Bromopropane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. sdfine.com [sdfine.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Data for 1-Bromo-3-iodopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1-bromo-3-iodopropane, a valuable building block in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on analogous compounds. Furthermore, it outlines comprehensive experimental protocols for acquiring high-quality spectroscopic data for liquid samples like this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 1-bromopropane, 1-iodopropane, and 1-bromo-3-chloropropane.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.55 | Triplet (t) | 2H | Br-CH₂ -CH₂-CH₂-I |

| ~ 3.30 | Triplet (t) | 2H | Br-CH₂-CH₂-CH₂ -I |

| ~ 2.30 | Quintet (quin) | 2H | Br-CH₂-CH₂ -CH₂-I |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 36 | Br-CH₂ -CH₂-CH₂-I |

| ~ 34 | Br-CH₂-CH₂ -CH₂-I |

| ~ 5 | Br-CH₂-CH₂-CH₂ -I |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H stretching |

| 1465 - 1430 | Medium | CH₂ scissoring |

| 1250 - 1150 | Medium | CH₂ wagging |

| 650 - 550 | Strong | C-Br stretching |

| 550 - 500 | Strong | C-I stretching |

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate compound characterization. The following are detailed methodologies for obtaining NMR and IR spectra of a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.

-

Cap the NMR tube and gently invert it several times to ensure the sample is thoroughly mixed and a homogeneous solution is formed.

2. ¹H NMR Spectroscopy Acquisition:

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

-

-

Acquisition Parameters:

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a standard 90° pulse width.

-

Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans (typically 8-32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CHCl₃).

-

Integrate the peaks to determine the relative proton ratios.

-

3. ¹³C NMR Spectroscopy Acquisition:

-

Instrument Setup:

-

Use the same sample prepared for ¹H NMR.

-

Ensure the instrument is tuned to the ¹³C frequency.

-

-

Acquisition Parameters:

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-100 ppm for this compound).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically 64 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift axis using the solvent signal (e.g., 77.16 ppm for CDCl₃).

-

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. This can be done by wiping it with a soft tissue soaked in a volatile solvent like isopropanol (B130326) and allowing it to dry completely.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

2. IR Spectrum Acquisition:

-

Instrument Setup:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Acquisition Parameters:

-

Set the spectral range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Select a suitable resolution, commonly 4 cm⁻¹.

-

Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction and display the final infrared spectrum.

-

Label the significant absorption peaks with their corresponding wavenumbers.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Methodological & Application

Application Notes and Protocols for 1-Bromo-3-iodopropane in SN2 Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-iodopropane is a versatile bifunctional electrophile utilized in a variety of bimolecular nucleophilic substitution (SN2) reactions. Its utility in organic synthesis, particularly in the construction of heterocyclic compounds and for the sequential introduction of different functionalities, stems from the differential reactivity of the carbon-iodine and carbon-bromine bonds. The iodide ion is an excellent leaving group, allowing for selective substitution at the C-I bond under milder conditions, while the more robust C-Br bond can be targeted in a subsequent step, often requiring more forcing conditions. This differential reactivity makes this compound a valuable building block in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.

These application notes provide an overview of the key applications of this compound in SN2 reactions, including detailed experimental protocols for the synthesis of important heterocyclic scaffolds and for demonstrating sequential functionalization.

Key Applications in SN2 Reactions

The primary application of this compound in SN2 reactions is as a three-carbon building block for the synthesis of four-membered heterocyclic rings, such as azetidines, oxetanes, and thietanes. This is typically achieved through a one-pot reaction with a dinucleophile or a stepwise approach involving initial substitution at the C-I bond followed by intramolecular cyclization.

Synthesis of N-Substituted Azetidines

N-substituted azetidines are important structural motifs in medicinal chemistry. The reaction of this compound with primary amines provides a direct route to these compounds. The reaction proceeds via an initial SN2 attack of the amine on the more reactive C-I bond, followed by an intramolecular SN2 cyclization where the nitrogen displaces the bromide.

Synthesis of Oxetanes

Oxetanes are increasingly recognized as valuable isosteres for gem-dimethyl and carbonyl groups in drug design. While direct synthesis from this compound and a suitable oxygen dinucleophile is less common, a two-step approach is feasible. First, a selective substitution of the iodide with a protected alcohol or a carboxylate can be performed, followed by deprotection and intramolecular Williamson ether synthesis to form the oxetane (B1205548) ring. A more direct conceptual approach involves the reaction of 3-bromo-1-propanol (B121458), which can be conceptually derived from this compound, to form the oxetane ring via intramolecular cyclization.

Synthesis of Thietanes

Thietanes, sulfur-containing four-membered rings, are also of interest in medicinal chemistry. This compound is an excellent precursor for the synthesis of the parent thietane (B1214591) ring. The reaction with a sulfide (B99878) source, such as sodium sulfide, proceeds readily, with the sulfide ion acting as a soft nucleophile that can displace both halides in a concerted or stepwise fashion to form the stable four-membered ring.

Sequential SN2 Reactions

The differential reactivity of the C-I and C-Br bonds in this compound allows for the stepwise introduction of two different nucleophiles. A soft nucleophile can selectively displace the iodide, leaving the bromide intact for a subsequent reaction with a different, often harder or more reactive, nucleophile. This allows for the synthesis of 1,3-disubstituted propanes with a variety of functional groups.

Data Presentation

| Product | Nucleophile(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Benzylazetidine | Benzylamine (B48309) | Acetonitrile | 80 | 12 | ~75 |

| Oxetane | (from 3-bromo-1-propanol) | THF | 25 | 24 | ~70 |

| Thietane | Sodium Sulfide | Ethanol (B145695) | 78 | 4 | 65-75 |

| 3-Bromopropyl Phenyl Sulfide | Thiophenol, K₂CO₃ | Acetone | 56 | 6 | ~85 |

| 1-Azido-3-bromopropane | Sodium Azide | Acetone/Water | 56 | 16 | ~80 |

Experimental Protocols

Protocol 1: Synthesis of N-Benzylazetidine

This protocol describes the synthesis of N-benzylazetidine from this compound and benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a stirred solution of benzylamine (2.1 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).

-

Add this compound (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-benzylazetidine.

Protocol 2: Synthesis of Oxetane (via intramolecular cyclization of 3-bromo-1-propanol)

This protocol outlines the synthesis of oxetane via the intramolecular Williamson ether synthesis of 3-bromo-1-propanol, a conceptual intermediate derivable from this compound.[1]

Materials:

-

3-Bromo-1-propanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of 3-bromo-1-propanol (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully due to the volatility of oxetane.

-

Purification can be achieved by distillation if necessary.

Protocol 3: Synthesis of Thietane

This protocol is adapted from the synthesis of thietane using 1-bromo-3-chloropropane (B140262) and is expected to proceed similarly with this compound.

Materials:

-

This compound

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Water

Procedure:

-

Dissolve sodium sulfide nonahydrate (1.1 equivalents) in a mixture of ethanol and water.

-

Heat the solution to reflux.

-

Add this compound (1.0 equivalent) dropwise to the refluxing solution.

-

Continue to reflux for 4 hours.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain thietane.

Protocol 4: Sequential Reaction - Synthesis of 3-Bromopropyl Phenyl Sulfide

This protocol demonstrates the selective reaction at the C-I bond, leaving the C-Br bond intact.[2]

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

Water

-

Brine

-